molecular formula C12H18BNO4 B8259611 (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid

(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid

Cat. No.: B8259611
M. Wt: 251.09 g/mol
InChI Key: WNXSZDRIBZXOOK-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid is a boronic acid derivative protected with a tert-butoxycarbonyl (Boc) group, making it a valuable building block in chemical and pharmaceutical research. The boronic acid functional group is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex biaryl structures often found in active pharmaceutical ingredients and organic materials . The Boc protecting group safeguards the amine functionality during synthetic steps and can be readily removed under mild acidic conditions, providing precise control over the molecular architecture. Compounds of this class are frequently employed in the synthesis of noncanonical amino acids (ncAAs) and other advanced intermediates for studying biological systems, including membrane proteins, through techniques like genetic code expansion . As a research chemical, it offers scientists a versatile handle for the site-specific introduction of molecular probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-8-7-9(13(16)17)5-6-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXSZDRIBZXOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The most straightforward route involves protecting the primary amine of 4-amino-3-methylphenylboronic acid with di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-amino-3-methylphenylboronic acid (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen. Boc anhydride (12 mmol) and triethylamine (15 mmol) are added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. The Boc group selectively reacts with the amine, forming a stable carbamate while preserving the boronic acid functionality.

Key Observations :

  • Solvent Choice : THF ensures solubility of both the boronic acid and Boc anhydride while minimizing side reactions.

  • Base Role : Triethylamine neutralizes the generated carbonic acid, driving the reaction to completion.

  • Yield : Typical isolated yields range from 75–85%, with purity >95% by HPLC.

Workup and Purification

After quenching with ice water, the product is extracted into ethyl acetate, washed with brine, and dried over magnesium sulfate. Column chromatography (silica gel, 3:1 hexane/ethyl acetate) removes unreacted starting materials. The final product is characterized by:

  • ¹H NMR : A singlet at δ 1.44 ppm (9H, Boc tert-butyl), δ 7.35–7.45 ppm (aromatic protons), and δ 3.10 ppm (NH, broad).

  • ¹³C NMR : A carbonyl signal at δ 155.2 ppm (Boc C=O) and δ 80.1 ppm (tert-butyl quaternary carbon).

Multi-Step Synthesis via Halogenated Intermediates

Miyaura Borylation of Boc-Protected Aryl Halides

For substrates where 4-amino-3-methylphenylboronic acid is unavailable, a Miyaura borylation approach is employed:

  • Halogenation : 4-Nitro-3-methylbromobenzene is reduced to 4-amino-3-methylbromobenzene using H₂/Pd-C in ethanol.

  • Boc Protection : The amine is protected as described in Section 1.1.

  • Borylation : The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf) (5 mol%), and KOAc (3 eq) in dioxane at 80°C for 12 hours.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% PdCl₂(dppf)Maximizes turnover
Temperature80°CBalances rate vs. decomposition
Boron ReagentBis(pinacolato)diboronPrevents protodeboronation

Yield : 60–70% after hydrolysis of the boronic ester with HCl.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitations
Direct Boc ProtectionHigh yield (85%), minimal stepsRequires commercial boronic acid
Miyaura BorylationFlexible substrate scopeLower yield (70%), multi-step

Stability Considerations

The boronic acid group remains stable under Boc protection conditions (pH 7–9, 25°C). However, prolonged exposure to moisture necessitates anhydrous workup to prevent hydrolysis.

Industrial-Scale Production Insights

Flow Chemistry Applications

Recent advances employ continuous-flow microreactors to enhance reproducibility:

  • Residence Time : 10 minutes at 100°C improves throughput by 50% compared to batch processes.

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs by enabling reuse over 10 cycles.

Analytical Validation Protocols

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, λ = 254 nm. Purity ≥98%.

  • HRMS : [M+H]⁺ calculated for C₁₂H₁₈BNO₄⁺: 260.1423; found: 260.1421.

Stability Studies

Accelerated stability testing (40°C/75% RH, 4 weeks) shows <2% degradation, confirming robust shelf life .

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
Target Compound C₁₂H₁₇BNO₄ ~250.82 Boc-amino (4), Methyl (3) Moderate reactivity due to Boc (EWG) and methyl (EDG/steric hindrance)
4-(Boc-amino)phenylboronic acid C₁₁H₁₆BNO₄ 237.06 Boc-amino (4) Higher reactivity (no steric hindrance; Boc activates ring)
(4-Boc-amino-2-fluorophenyl)boronic acid C₁₁H₁₅BFNO₄ ~255.06 Boc-amino (4), Fluorine (2) Enhanced reactivity (F as EWG activates ring)
(3-Boc-aminophenyl)boronic acid C₁₁H₁₆BNO₄ 237.06 Boc-amino (3) Positional isomer; regioselectivity differs in coupling reactions
(4-Boc-amino-3-methoxyphenyl)boronic acid C₁₂H₁₈BNO₅ 267.09 Boc-amino (4), Methoxy (3) Methoxy increases polarity; moderate reactivity
(5-Boc-amino-2-fluorophenyl)boronic acid C₁₁H₁₅BFNO₄ ~255.06 Boc-amino (5), Fluorine (2) Fluorine directs coupling; Boc stabilizes intermediates

Reactivity in Cross-Coupling Reactions

  • Target Compound : The Boc group (electron-withdrawing) activates the boronic acid for coupling, but the methyl group (electron-donating) slightly deactivates the ring and introduces steric hindrance. This balance makes it suitable for reactions requiring controlled reactivity .
  • 4-(Boc-amino)phenylboronic Acid: Lacks steric hindrance, leading to faster coupling rates in Suzuki reactions .
  • Fluorinated Derivatives : Fluorine’s strong EWG effect enhances reactivity, enabling efficient coupling under mild conditions .
  • Methoxy-Substituted Analogs : The methoxy group increases solubility in polar solvents but may reduce reactivity due to its electron-donating nature .

Research Findings and Case Studies

  • Peptide Modification: (4-Boc-amino)phenylboronic acids, including the target compound, are used in rhodium-catalyzed peptide arylation, enabling site-specific bioconjugation .
  • Drug Intermediate Synthesis : The compound in was synthesized for glycogen synthase kinase inhibitors, highlighting its role in kinase-targeted therapies .
  • Three-Component Reactions : Boronic acids with Boc groups are key intermediates in rhodium-catalyzed couplings for complex molecule assembly .

Biological Activity

(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, positions it as a valuable compound in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug design.

Chemical Characteristics

  • Molecular Formula : C₁₂H₁₈BNO₄
  • Molecular Weight : Approximately 251.09 g/mol
  • Structural Features : The presence of both aromatic and aliphatic components enhances its chemical versatility.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases, which are critical in various physiological processes. For example, studies have shown that certain boronic acid derivatives exhibit selective inhibition against proteases like thrombin and trypsin, indicating their potential as therapeutic agents against diseases involving these enzymes .
  • Binding Affinity : The binding affinity of boronic acids to specific targets is influenced by their structural modifications. Research indicates that variations in substituents can significantly impact their inhibitory potency against target enzymes, such as phosphopantetheinyl transferase in Mycobacterium tuberculosis .
  • Pharmacophore Development : The compound's structure allows it to be utilized as a pharmacophore in drug design. Its ability to form stable complexes with biomolecules makes it a candidate for developing inhibitors targeting critical pathways in diseases like cancer and infectious diseases.

Biological Activity Data

The biological activity of this compound has been assessed through various studies focusing on its interaction with different biological systems. Below is a summary of key findings:

Biological TargetActivity ObservedReference
Serine ProteasesSelective inhibition
Phosphopantetheinyl TransferaseInhibition leading to increased sensitivity in M. tuberculosis
Plasmodium falciparum SUB1Inhibitory effects observed

Case Studies

  • Inhibition of SARS-CoV-2 Proteases : Research has highlighted the role of boronic acids in inhibiting viral proteases involved in the replication of SARS-CoV-2. Compounds similar to this compound were evaluated for their ability to inhibit these targets effectively, showcasing their potential in antiviral drug development .
  • Antimalarial Activity : A study focused on peptidic boronic acids demonstrated significant inhibitory effects against Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), an essential enzyme for parasite egress. The structural modifications of these compounds were crucial for enhancing selectivity and potency .
  • Tuberculosis Treatment : Investigations into the inhibition of phosphopantetheinyl transferase revealed that certain boronic acid derivatives could effectively target this enzyme, which plays a vital role in the virulence of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that para-substituted aromatic rings significantly enhance the potency of these inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid, and how can purity (>97%) be achieved?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, a palladium-catalyzed cross-coupling reaction using Pd(PPh₃)₄ (0.1 eq) with (4-aminophenyl)boronic acid derivatives and tert-butoxycarbonyl (Boc) protecting agents in 1,4-dioxane/water (3:1) at 80°C for 12 hours . Post-synthesis, purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) and verified by HPLC (e.g., >97% purity, as in ) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodology : Use a combination of:

  • LC-MS : To confirm molecular weight (e.g., [M+H]+ observed at 1473.71 vs. calculated 1473.73 in ) .
  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Resolve discrepancies by cross-referencing with isotopic patterns and fragmentation pathways (e.g., m/z 243 [M+H-C₄H₉OCO]+ in ) . Conflicting data may arise from residual solvents or boroxine formation; address via rigorous drying and ²D NMR (HSQC, HMBC) .

Q. What storage conditions ensure stability, and what decomposition products are observed under suboptimal conditions?

  • Methodology : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid moiety. Decomposition products include boroxines (cyclic trimers) and free amine derivatives, detectable via TLC or ¹¹B NMR . notes brominated analogs decompose at >4°C, suggesting similar thermal sensitivity for this compound .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized to minimize protodeboronation of this boronic acid?

  • Methodology : Protodeboronation is mitigated by:

  • Low-temperature reactions (e.g., 50°C in ) .
  • Pd catalyst selection : Pd(OAc)₂ with SPhos ligand reduces side reactions .
  • Additives : K₃PO₄ (2 eq) as a base and degassed solvents (1,4-dioxane/H₂O) to suppress oxidative deboronation . Monitor reaction progress via LC-MS to terminate before degradation .

Q. What strategies enhance chemoselectivity when modifying peptides/proteins with this boronic acid?

  • Methodology : Use Cu(II)-mediated selenocysteine arylation ( ):

  • pH control : Buffer at pH 7.5 to favor boronic acid–diol interactions over non-specific binding .
  • Protecting groups : The Boc group prevents amine interference; deprotection post-conversion (TFA/CH₂Cl₂) yields free amino termini .
  • Kinetic monitoring : Quench reactions at 1 hour to avoid over-arylation, as in .

Q. How do steric and electronic effects of the 3-methyl and Boc groups influence reactivity in transition-metal catalysis?

  • Methodology :

  • Steric effects : The 3-methyl group hinders ortho-substitution, directing coupling to para positions (observed in for similar biphenylboronic acids) .
  • Electronic effects : The electron-withdrawing Boc group reduces boronic acid nucleophilicity, requiring activated aryl halides (e.g., Br vs. Cl) for efficient coupling . Computational DFT studies (e.g., NBO analysis) quantify these effects .

Contradictions and Validation

  • Purity vs. synthetic route : reports >97% purity via HPLC, while notes 98% purity for analogs, highlighting the need for method-dependent validation .
  • Stability : recommends –20°C storage, whereas suggests inert gas for boronic acids; combine both for optimal results .

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